2-Methylenenorbornane

Description

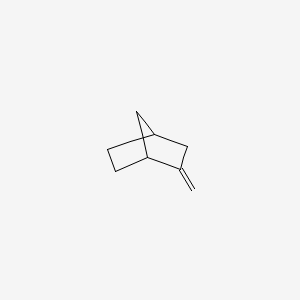

2-Methylenenorbornane (CAS: 497-35-8), also known as 2-methylenebicyclo[2.2.1]heptane, is a bicyclic hydrocarbon with the molecular formula C₈H₁₂. Its structure consists of a norbornane skeleton (a fused bicyclo[2.2.1]heptane system) featuring an exocyclic methylene group (-CH₂) at the C2 position (Figure 1). This compound is notable for its strained geometry, which arises from the rigid bicyclic framework and the introduction of the sp²-hybridized exocyclic carbon. Its thermodynamic properties, reactivity, and synthetic applications have been extensively studied, particularly in comparison to structurally related compounds such as norbornane, norbornene, and cyclopentane derivatives .

Propriétés

Numéro CAS |

497-35-8 |

|---|---|

Formule moléculaire |

C8H12 |

Poids moléculaire |

108.18 g/mol |

Nom IUPAC |

(1S,4R)-2-methylidenebicyclo[2.2.1]heptane |

InChI |

InChI=1S/C8H12/c1-6-4-7-2-3-8(6)5-7/h7-8H,1-5H2/t7-,8-/m0/s1 |

Clé InChI |

AJQVASAUQUTVJK-YUMQZZPRSA-N |

SMILES |

C=C1CC2CCC1C2 |

SMILES isomérique |

C=C1C[C@@H]2CC[C@H]1C2 |

SMILES canonique |

C=C1CC2CCC1C2 |

Autres numéros CAS |

497-35-8 |

Pictogrammes |

Flammable; Irritant |

Origine du produit |

United States |

Méthodes De Préparation

Reaction Mechanism and Conditions

The synthesis begins with cis-bicyclo[3.3.0]octan-2-one as the starting material. A phosphorus ylide, generated in situ from methyltriphenylphosphonium bromide (C₁₉H₁₈BrP) and n-butyllithium (n-BuLi) in dry tetrahydrofuran (THF), reacts with the ketone to form the target alkene. The reaction proceeds via a nucleophilic attack by the ylide on the carbonyl carbon, followed by elimination of triphenylphosphine oxide (Ph₃PO).

Key reaction conditions :

Isolation and Purification

The crude product is isolated by fractional distillation through a Vigreux column, followed by further purification via preparative gas chromatography. The final product exhibits characteristic spectral data, including infrared (IR) absorption at 3.2, 3.4, and 6.03 μm, and nuclear magnetic resonance (NMR) signals at δ 4.7 ppm (methylene protons).

Advantages and Limitations

- Advantages : High selectivity for the exo-methylene product; scalable to multigram quantities.

- Limitations : Requires strict anhydrous conditions; moderate yields due to competing side reactions.

Catalytic Cyclopropanation of 5-Methylene-2-Norbornene

Cyclopropanation reactions offer an alternative route to this compound, leveraging the reactivity of strained alkenes.

Reaction Design

This method involves the catalytic cyclopropanation of 5-methylene-2-norbornene using diazomethane (CH₂N₂) in the presence of transition metal catalysts. The reaction selectively targets the endocyclic double bond of the diene, forming a cyclopropane ring that rearranges to yield this compound.

Catalysts and conditions :

Mechanistic Insights

The reaction proceeds through a metallocarbene intermediate, where the catalyst facilitates the insertion of a carbene group (from diazomethane) into the double bond. Steric and electronic factors favor cyclopropanation at the less hindered endocyclic position, avoiding exocyclic side products.

Industrial Scalability

Industrial protocols optimize this method by employing flow reactors to handle diazomethane safely. Continuous flow systems enhance reaction efficiency and reduce risks associated with explosive intermediates.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Catalyst/Reagent | Yield | Key Advantage |

|---|---|---|---|---|

| Wittig Reaction | cis-Bicyclo[3.3.0]octan-2-one | n-BuLi, Ph₃P=CH₂ | 53% | High selectivity; minimal byproducts |

| Catalytic Cyclopropanation | 5-Methylene-2-norbornene | Pd(OAc)₂, CH₂N₂ | 75% | Scalable; compatible with flow chemistry |

Analyse Des Réactions Chimiques

Types of Reactions: 2-Methylenenorbornane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the oxidizing agent and conditions used.

Reduction: Hydrogenation reactions can reduce this compound to more saturated hydrocarbons.

Substitution: Halogenation reactions can introduce halogen atoms into the molecule, leading to the formation of halogenated derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is typically used for hydrogenation reactions.

Substitution: Halogenation can be achieved using reagents such as bromine (Br₂) or chlorine (Cl₂) under appropriate conditions.

Major Products:

Applications De Recherche Scientifique

2-Methylenenorbornane has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.

Biology: Research into its biological activity and potential as a bioactive compound is ongoing, although specific applications in biology are less documented.

Medicine: While direct medical applications are limited, derivatives of this compound may have potential in drug development and medicinal chemistry.

Mécanisme D'action

The mechanism of action of 2-methylenenorbornane involves its interaction with various molecular targets and pathways. Its reactivity is primarily influenced by the presence of the methylene group, which can participate in various chemical reactions.

Comparaison Avec Des Composés Similaires

Thermodynamic Stability and Strain Energy

The strain energy of 2-methylenenorbornane is significantly influenced by its bicyclic framework and exocyclic double bond. Key thermodynamic comparisons include:

| Compound | Strain Energy (kJ/mol) | ΔH(g) (kJ/mol) | Key Feature |

|---|---|---|---|

| Norbornane | 58 ± 2.3 | -52.0 ± 2.3 | Fully saturated bicyclic structure |

| This compound | 68 ± 1.6 | +38 (estimated) | Exocyclic C=C bond at C2 |

| Cyclopentane | ~0 | -110 (calculated) | Monocyclic reference |

| 2-Methylenecyclopentane | ~2 | -108 (calculated) | Exocyclic C=C bond in monocyclic |

- Strain Analysis: The exocyclic methylene group in this compound introduces ~10 kJ/mol additional strain compared to norbornane, whereas 2-methylenecyclopentane adds only ~2 kJ/mol relative to cyclopentane. This disparity highlights the greater rigidity of the norbornane system, which amplifies strain upon unsaturation .

- Enthalpy of Formation: The experimental enthalpy of vaporization (ΔHvap ≈ 42 kJ/mol) and liquid-phase ΔH(l) (-4.1 ± 1.6 kJ/mol) suggest a highly strained gaseous state for this compound, with a calculated ΔH(g) of ~+38 kJ/mol .

Reactivity in Hydroboration and Other Reactions

This compound exhibits distinct reactivity patterns due to its exocyclic double bond:

Hydroboration with 9-BBN

| Compound | Relative Reactivity (vs. Norbornene) | Major Product | Regioselectivity |

|---|---|---|---|

| This compound | 3.8× | Endo hydroboration product | Exo-directional attack favored |

| Norbornene | 1.0× (reference) | Exo derivative | Endo transition state |

- The exocyclic double bond in this compound is 3.8 times more reactive toward 9-borabicyclo[3.3.1]nonane (9-BBN) than the endocyclic double bond in norbornene. This reactivity difference is attributed to reduced steric hindrance and electronic effects at the exocyclic site .

Photooxygenation

- In contrast, photooxygenation of 2-methylnorbornadiene (a related diene) yields a 7.33:1 ratio of exo/endo allyl alcohols, demonstrating the influence of additional sp² carbons on reaction pathways .

Carbenoid Decomposition of Tosylhydrazones

| Precursor | Yield of this compound | Major Byproducts |

|---|---|---|

| endo-2-Norbornanecarboxaldehyde tosylhydrazone | 41% | Bicyclo[3.2.1]octene-2 (4%), endo-tricyclo[3.2.1.0²⁻⁴]octane (55%) |

| exo-2-Norbornanecarboxaldehyde tosylhydrazone | 11% | exo-Tricyclo[3.2.1.0²⁻⁴]octane (89%) |

- Stereochemical control in the precursor dictates product distribution. The endo isomer favors this compound, while the exo isomer predominantly forms tricyclic byproducts .

Structural and Physical Properties

| Property | This compound | 2-Methylnorbornane | Norbornene |

|---|---|---|---|

| Molecular Formula | C₈H₁₂ | C₈H₁₄ | C₇H₁₀ |

| Molecular Weight (g/mol) | 108.18 | 110.20 | 94.15 |

| Boiling Point (°C) | Not reported | 126.9–127.3 | 96–98 |

| Strain Energy (kJ/mol) | 68 ± 1.6 | 58 ± 2.3 | 74 (norbornene) |

- The exocyclic double bond in this compound reduces molecular symmetry and increases strain relative to its saturated analog, 2-methylnorbornane .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.